molecular formula C11H9F2N3 B1466872 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine CAS No. 1368986-21-3

6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B1466872
CAS No.: 1368986-21-3
M. Wt: 221.21 g/mol
InChI Key: CKEQZEVLGXVZPB-UHFFFAOYSA-N
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Description

The compound “6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through various methods. One such method is the Dimroth rearrangement, which involves the isomerization of heterocycles .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring at the 6-position is a 3,4-difluorophenyl group, and a methyl group at the 2-position. An amine group (-NH2) is attached at the 4-position .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Generally, pyrimidines can undergo reactions such as alkylation, acylation, halogenation, and nitration .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could affect its reactivity and the presence of the amine group could give it basic properties .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ring Transformations and Amination Reactions : Research has shown that reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia lead to various aminations, including the formation of 4-amino-2-methylpyrimidine. These studies shed light on the complex mechanisms and potential synthetic applications of such transformations in heterocyclic chemistry (Hertog et al., 2010), (Streef & Hertog, 2010).

  • Synthesis of Aryloxy and Arylsulfonylated Derivatives : Studies on the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and arylsulfonylated 2-amino-6-methylpyrimidin derivatives provide insights into the structural stabilities and reactivity of these compounds, which are of interest for developing new materials and pharmaceuticals (Erkin et al., 2015), (Ali et al., 2021).

  • Development of HIV and Kinesin Eg5 Inhibitors : The synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction has been explored for their applications as inhibitors against HIV and Kinesin Eg5, highlighting the therapeutic potential of these compounds (Al-Masoudi et al., 2014).

Material Science and Crystallography

  • Crystal and Molecular Structures : Research into the crystal and molecular structures of benzyl-substituted pyrimidinyl amines confirms computationally predicted restricted rotation, offering valuable information for the design of crystalline materials with specific properties (Odell et al., 2007).

  • Thiazolo[4,5‐d]pyrimidine Derivatives : The synthesis of new thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines has implications for the development of novel compounds with potential biological activity (Bakavoli et al., 2006).

Analytical and Theoretical Insights

  • Stereoselective Synthesis : Investigations into the stereoselective synthesis of disubstituted pyrimidines provide a foundation for the development of enantiomerically pure compounds, which are crucial for various applications in medicinal chemistry and material science (Mai et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its intended use. For example, some pyrimidine derivatives are used as antiviral agents .

Properties

IUPAC Name

6-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3/c1-6-15-10(5-11(14)16-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEQZEVLGXVZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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